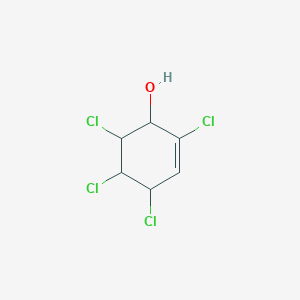
2,4,5,6-Tetrachlorocyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrachlorocyclohex-2-en-1-ol: is an organic compound characterized by a cyclohexene ring substituted with four chlorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 2,4,5,6-tetrachlorocyclohex-2-en-1-one or 2,4,5,6-tetrachlorocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 2,4,5,6-tetrachlorocyclohexanol.
Substitution: Formation of 2,4,5,6-tetrachlorocyclohex-2-en-1-amine or this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex chemical synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the effects of chlorinated hydrocarbons on living organisms.
Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially affecting their activity and function. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid: A chlorinated phenoxy acid herbicide.
2,4,5,6-Tetrachlorobenzene: A chlorinated benzene derivative.
2,4,6-Trichlorophenol: A chlorinated phenol used as a disinfectant and pesticide.
Uniqueness: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other chlorinated compounds. Its combination of chlorine atoms and a hydroxyl group makes it a versatile intermediate for various chemical transformations.
Propiedades
Número CAS |
78137-69-6 |
|---|---|
Fórmula molecular |
C6H6Cl4O |
Peso molecular |
235.9 g/mol |
Nombre IUPAC |
2,4,5,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1-2,4-6,11H |
Clave InChI |
HYHRFCMJEWHZJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C(C1Cl)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


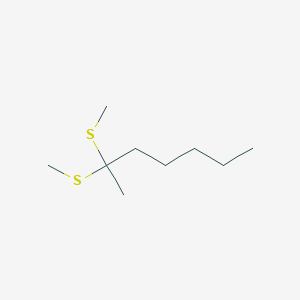
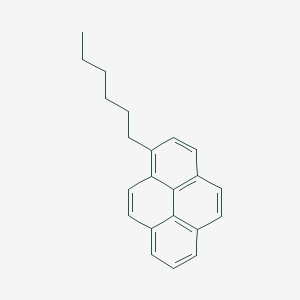
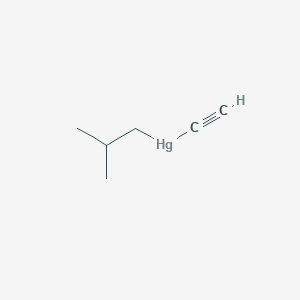
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
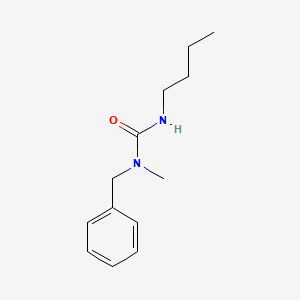
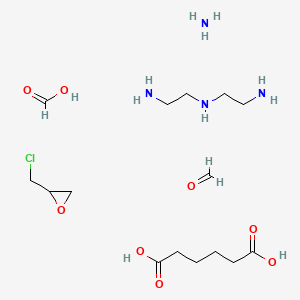
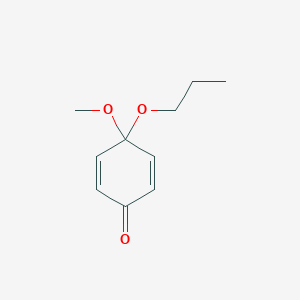

![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
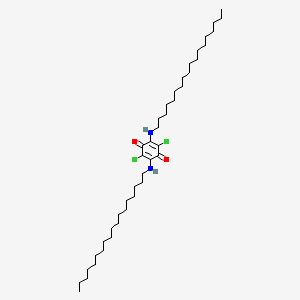
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
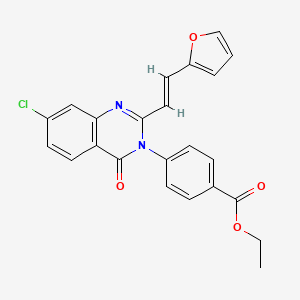
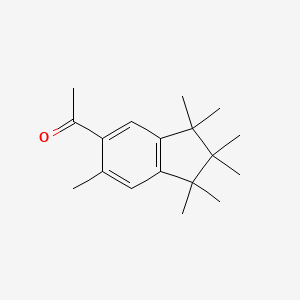
methanone](/img/structure/B14454769.png)
